![molecular formula C10H6ClF3N4O B2403298 N-[4-Chlor-3-(trifluormethyl)phenyl]-2H-triazol-4-carboxamid CAS No. 936324-14-0](/img/structure/B2403298.png)

N-[4-Chlor-3-(trifluormethyl)phenyl]-2H-triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

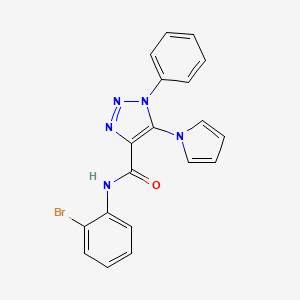

N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

Agrochemicals: The compound is used in the development of herbicides and fungicides due to its bioactive properties.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene regulation by controlling the acetylation of histones, which can influence the structure of chromatin and the transcriptional activity of genes .

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide selectively activates p300 HAT activity . It directly binds to p300, enhancing its HAT activity in a concentration-dependent manner, with maximal activation observed at 275 μM .

Biochemical Pathways

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can affect various biochemical pathways. The acetylation of histones by p300 HAT can lead to the relaxation of chromatin structure, thereby facilitating the access of transcription factors to DNA and promoting gene expression . This can have downstream effects on numerous cellular processes, including cell growth, differentiation, and response to external stimuli .

Result of Action

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, in the context of analgesic pharmacophore models, derivatives of a similar compound (4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) have been shown to display potent analgesic efficacy . These compounds were found to relieve pain by depressing peripheral and centrally mediated pain through opioid-independent systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted triazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-3-(trifluoromethyl)phenyl isocyanate

- 4-chloro-3-(trifluoromethyl)phenyl piperidinol

- 4-chloro-3-(trifluoromethyl)phenyl benzamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide stands out due to its triazole ring, which imparts unique electronic properties and enhances its reactivity compared to other similar compounds. The presence of the trifluoromethyl group further increases its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4O/c11-7-2-1-5(3-6(7)10(12,13)14)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKHSYXMVPUPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NNN=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)

![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)